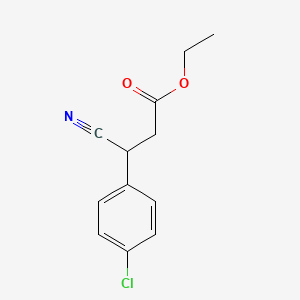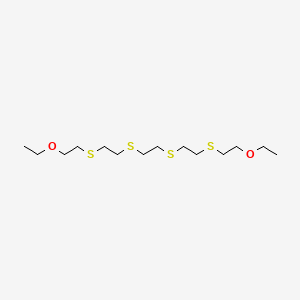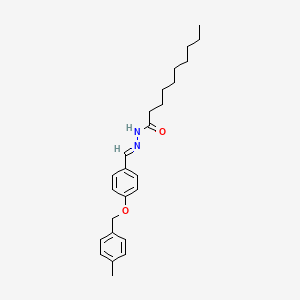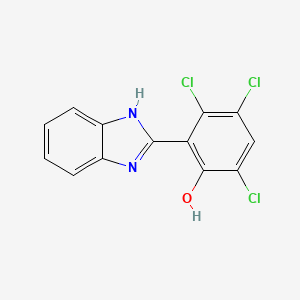
2-Methoxy-4-(2-phenylvinyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-phenylvinyl)phenyl acetate is an organic compound with the molecular formula C17H16O3. This compound is characterized by a methoxy group and a phenylvinyl group attached to a phenyl acetate backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and phenylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate.
Procedure: The 2-methoxyphenol is first acetylated using acetic anhydride to form 2-methoxyphenyl acetate. This intermediate is then subjected to a Heck coupling reaction with phenylacetylene in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening for catalyst optimization can also enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Methoxy-4-(2-phenylvinyl)phenyl acetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(2-phenylvinyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Methoxy-4-(2-phenylvinyl)phenyl acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-propenyl)phenyl acetate: Similar structure but with a propenyl group instead of a phenylvinyl group.
2-Methoxy-4-(2-thienylvinyl)phenyl acetate: Contains a thienylvinyl group instead of a phenylvinyl group.
Uniqueness
2-Methoxy-4-(2-phenylvinyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-16-11-10-15(12-17(16)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ |
Clave InChI |
XPWHFTQUOIMIEH-CMDGGOBGSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)


![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)

![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)
